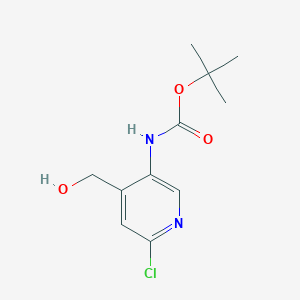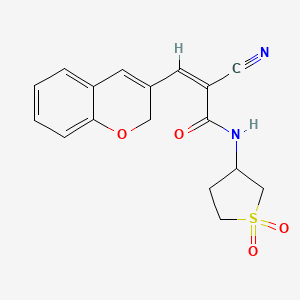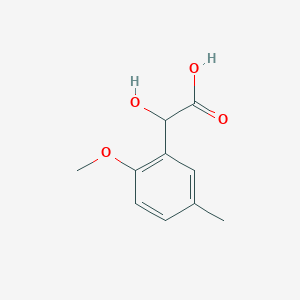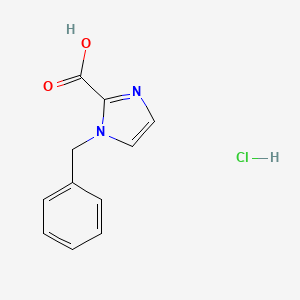![molecular formula C20H16N4O B13581320 (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol is an organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline moiety linked to a pyridine ring and a phenyl group with a methanol substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acid with formamide.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a pyridine derivative reacts with the quinazoline core.
Attachment of Phenyl Group: The phenyl group with a methanol substituent can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the quinazoline moiety to a dihydroquinazoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the dihydroquinazoline derivative.
Substitution: The major products are the substituted quinazoline derivatives.
Scientific Research Applications
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of (3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share the quinazoline core and have similar biological activities.
Pyridinylpyrimidines: These compounds contain a pyridine ring linked to a pyrimidine ring and exhibit similar pharmacological properties.
Uniqueness
(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol is unique due to its specific combination of a quinazoline core, pyridine ring, and phenyl group with a methanol substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-[(2-pyridin-4-ylquinazolin-4-yl)amino]phenyl]methanol |
InChI |
InChI=1S/C20H16N4O/c25-13-14-4-3-5-16(12-14)22-20-17-6-1-2-7-18(17)23-19(24-20)15-8-10-21-11-9-15/h1-12,25H,13H2,(H,22,23,24) |
InChI Key |
IJUWDVDGELWHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC=CC(=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


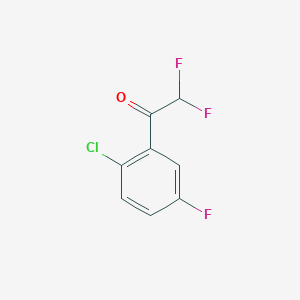

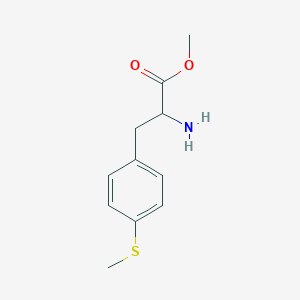
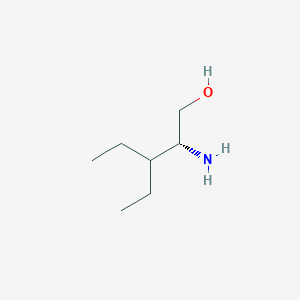
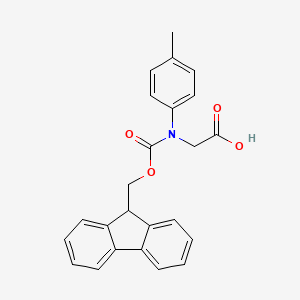
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

